
4,4'-Dibromo-5,5'-bithiazole
Descripción general
Descripción
4,4'-Dibromo-5,5'-bithiazole is a useful research compound. Its molecular formula is C6H2Br2N2S2 and its molecular weight is 326.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Dibromo-5,5'-bithiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dibromo-5,5'-bithiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4,4'-Dibromo-5,5'-bithiazole is used in the synthesis of quinoidal 5,5'-diarylimino-2,2'-bithiazoles via Pd(0)-catalyzed double C-N coupling and Ag2O-mediated oxidation. These compounds exhibit unique optical properties and are studied for their electronic characteristics (Koyioni & Koutentis, 2017).
Polymer Chemistry and Electronic Applications
- Bithiazole-containing polymers demonstrate good conductivity and stable electrochemistry. They are used in electronically conducting polymers, with variations in their redox potential and conductivity depending on their specific structures and substituents (Jenkins & Pickup, 1993).
- Conjugated, n-dopable, bithiazole-containing polymers show the ability to tune properties around the bithiazole chromophore, maintaining reversible reduction and n-dopability for conductivity applications (Politis et al., 1998).
Chemical Sensing
- A bithiazole-based fluorescent chemosensor for ferric ion detection demonstrates high sensitivity and selectivity, with practical applications in biological systems (Geng et al., 2016).
Molecular Electronics
- Bithiazole-based tetraarylenes, due to their unique photoreactive patterns, offer a novel design principle for the development of new photochromic materials (Gavrel et al., 2012).
- Studies on 2,2′‐bis(4‐trifluoromethylphenyl)‐5,5′‐bithiazole suggest it as a suitable material for organic field-effect transistors due to its charge transport properties (Siddiqui et al., 2016).
Propiedades
IUPAC Name |
4-bromo-5-(4-bromo-1,3-thiazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S2/c7-5-3(11-1-9-5)4-6(8)10-2-12-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLLAFRUWXQXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C2=C(N=CS2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-5,5'-bithiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Tert-butoxy)-3-oxopropyl]boronic acid](/img/structure/B8269442.png)
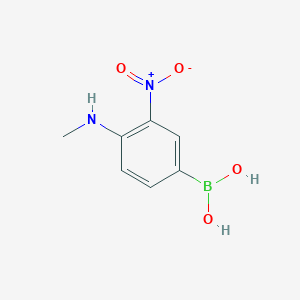
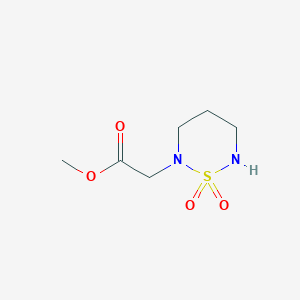


![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide](/img/structure/B8269489.png)


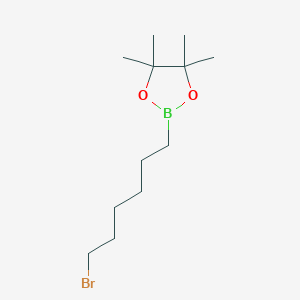
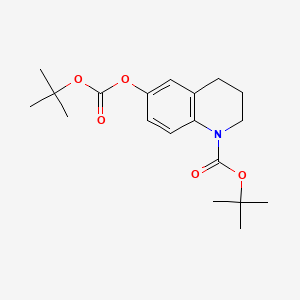
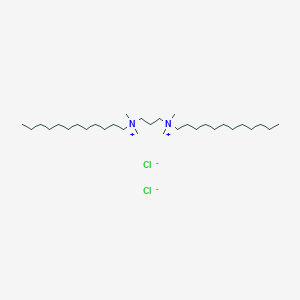
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B8269529.png)

